Eclanamine maleate
Overview
Description
Preparation Methods
Eclanamine maleate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentene oxide with dimethylamine to produce 2-(dimethylamino)cyclopentanol. This intermediate is then treated with methanesulfonyl chloride and sodium hydride in tetrahydrofuran (THF) to form the corresponding methanesulfonyl ester. The ester is then condensed with 3,4-dichloroaniline in THF to yield N,N-dimethyl-N’-(3,4-dichlorophenyl)cyclopentane-1,2-diamine. Finally, this compound is acylated with propionic anhydride and treated with maleic acid to form this compound .
Chemical Reactions Analysis
Eclanamine maleate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed, but specific reagents and conditions are not extensively covered in the literature.
Substitution: this compound can undergo substitution reactions, particularly involving the dimethylamino and dichlorophenyl groups.
Common reagents used in these reactions include methanesulfonyl chloride, sodium hydride, and propionic anhydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Eclanamine maleate has been primarily studied for its potential as an antidepressant. It has shown activity in modulating signaling through yohimbine, oxotremorine, and apomorphine in mice . Additionally, it has been subjected to various assays for genetic activity and has been found to be slightly mutagenic in the AS52 assay . Its applications extend to forensic chemistry and toxicology as an analytical reference standard .
Mechanism of Action
Eclanamine maleate exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to other serotonin-norepinephrine reuptake inhibitors (SNRIs). The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Eclanamine maleate is similar to other serotonin-norepinephrine reuptake inhibitors such as venlafaxine and duloxetine. it is unique in its specific chemical structure, which includes a dichlorophenyl group and a cyclopentyl ring. Other similar compounds include:
U-50,488: Another compound with similar pharmacological properties.
Bromadoline: Shares some structural similarities and pharmacological effects.
This compound’s uniqueness lies in its specific molecular configuration, which contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O.C4H4O4/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3;5-3(6)1-2-4(7)8/h8-10,14-15H,4-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUQHGFLDLNEOB-CHHFXETESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67450-78-6 (Parent), 67450-44-6 (Parent) | |
Record name | Eclanamine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901344945 | |
Record name | Eclanamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67450-45-7 | |
Record name | Eclanamine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eclanamine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901344945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECLANAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2C169J769 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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